(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, along with a dimethylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Dimethylmethanamine Moiety: The final step involves the alkylation of the indole nitrogen with dimethylmethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Indole-3-carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurotransmitter levels and signaling pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A novel inhibitor of equilibrative nucleoside transporters, more selective to ENT2 than ENT1.
Uniqueness
(4-(2-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to its specific indole structure combined with a fluorophenyl group and a dimethylmethanamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[4-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-12-10-19-16-9-5-7-14(17(12)16)13-6-3-4-8-15(13)18/h3-10,19H,11H2,1-2H3 |
InChI Key |
SJQHVAMDHVLXRD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC(=C21)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.